methyl 7-(cyclobutanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Methyl 7-(cyclobutanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a chemical compound with the molecular formula C16H20N2O3 and a molecular weight of 288.347 . This compound is known for its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of an ortho-aminophenol derivative with a suitable aldehyde under acidic conditions. The cyclobutanecarboxamido group is then introduced through a subsequent amidation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-pressure reactors and continuous flow processes to ensure efficiency and safety. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Introduction of various alkyl or aryl groups at specific positions on the isoquinoline ring.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Isoquinoline derivatives: Other isoquinoline-based compounds with similar structures and biological activities.
Cyclobutanecarboxamide derivatives: Compounds containing the cyclobutanecarboxamide group with varying substituents.
Uniqueness: Methyl 7-(cyclobutanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate stands out due to its specific structural features and potential applications in various fields. Its unique combination of functional groups allows for diverse chemical reactions and biological activities.
Biological Activity
Methyl 7-(cyclobutanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of isoquinoline derivatives, which are known for their diverse pharmacological effects. The molecular formula is C14H17N2O3, with a molecular weight of approximately 255.30 g/mol. The structure includes a dihydroisoquinoline core modified by a methyl ester and a cyclobutanecarboxamido group.
Synthesis Methods
Synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Dihydroisoquinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Amidation : The introduction of the cyclobutanecarboxamido group is accomplished via coupling reactions with cyclobutanecarboxylic acid derivatives.
- Methyl Esterification : The final step often involves converting the carboxylic acid to a methyl ester using reagents like methanol and acid catalysts.
Antimicrobial Properties
Research indicates that isoquinoline derivatives exhibit significant antimicrobial activity. For instance, similar compounds have shown effectiveness against Gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus . The introduction of specific substituents can enhance this activity, suggesting that this compound may possess comparable or superior antimicrobial properties.
Anticancer Activity
Isoquinoline derivatives have also been investigated for their anticancer potential. Studies have demonstrated that modifications at the C-7 position can influence the cytotoxicity against various cancer cell lines . The mechanism often involves induction of apoptosis and inhibition of cell proliferation, although specific data on this compound remains limited.
The biological activity of isoquinoline derivatives is often attributed to their ability to interact with biological targets such as enzymes and receptors. For instance:
- Enzyme Inhibition : Many isoquinolines act as inhibitors for enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : Some derivatives may bind to specific receptors, altering signaling pathways that lead to apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have explored related compounds that provide insights into the potential biological activities of this compound:
Properties
IUPAC Name |
methyl 7-(cyclobutanecarbonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-21-16(20)18-8-7-11-5-6-14(9-13(11)10-18)17-15(19)12-3-2-4-12/h5-6,9,12H,2-4,7-8,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQNMBQOHBKUPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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